Tiotidine
Overview
Description
Tiotidine is a compound with the molecular formula C10H16N8S2 . It is a member of thiazoles . This compound has been described as a histamine H2 receptor inverse agonist . It binds with high affinity to an inactive G-protein-coupled form of the receptor .
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-methylguanidine . The InChI and Canonical SMILES for this compound are also available .Chemical Reactions Analysis
This compound has been found to behave as an inverse agonist in U-937 cells, diminishing basal cAMP levels . It shows two binding sites, one with high affinity and low capacity and the other with low affinity and high capacity .Scientific Research Applications
Cardiac Pharmacology
Tiotidine, recognized as a potent and specific antagonist of H2-receptors, has been studied for its effects on cardiac function. In isolated guinea-pig hearts, this compound showed a slight prolongation of the P-R interval without affecting rate, contractility, or coronary function. It competitively antagonized the positive chronotropic action of histamine and reduced the incidence and duration of histamine-induced idioventricular arrhythmias, suggesting its potential utility in exploring histamine's role in cardiac function and dysfunction (Trzeciakowski & Levi, 1980).
Interaction with G-Protein-Coupled Receptors
In studies involving U-937 cells, this compound was found to behave as an inverse agonist, diminishing basal cAMP levels. It showed high affinity for a subset of receptors coupled to G-protein, providing support for the cubic ternary complex model. This research suggests this compound's role in influencing receptor behavior and its potential as a tool in pharmacological research (Monczor et al., 2003).
Interaction with Morphine Antinociception
Research on the brain site action of this compound as an inhibitor of systemic morphine antinociception revealed that microinjections into the ventral lateral periaqueductal gray attenuated morphine-induced antinociceptive responses. This suggests this compound's influence on pain modulation mechanisms, particularly in the context of morphine administration (Hough & Nalwak, 1992).
Effects on Gastric Acid Secretion
This compound was investigated for its efficacy in reducing nocturnal acid secretion in duodenal ulcer patients. The study demonstrated a significant, prolonged, and dose-related reduction of acid secretion, indicating this compound's potential in treating acid hypersecretory states (Valenzuela et al., 1981).
Binding to Histamine Receptors in Ducks
This compound was used to characterize histamine H2-like receptors in duck cerebral cortex, demonstrating rapid, stable, saturable, and high-affinity binding. This suggests potential applications in studying avian-specific H2-like histamine receptors or novel subtypes of histamine receptors (Zawilska et al., 2002).
Mechanism of Action
Target of Action
Tiotidine primarily targets the Histamine H2 Receptor (H2R) . H2R is a member of the large family of G protein-coupled receptors and plays a significant role in various physiological processes, including gastric acid secretion, cell proliferation, and immune responses .
Mode of Action
This compound is an inverse agonist of the H2R . It binds with high affinity to an inactive G-protein-coupled form of the receptor . This binding leads to a decrease in basal cAMP levels . This compound biases the system to a G-protein-coupled form of the receptor that is unable to evoke a response .
Biochemical Pathways
This compound’s action on the H2R affects the cAMP-dependent pathway . By acting as an inverse agonist, this compound reduces the basal levels of cAMP in cells . This modulation can have downstream effects on various cellular processes regulated by cAMP.
Pharmacokinetics
As a synthetic organic compound , it is expected to have properties that influence its bioavailability and pharmacokinetics
Result of Action
The primary result of this compound’s action is the reduction of basal cAMP levels in cells . This can lead to changes in cellular processes regulated by cAMP. Additionally, this compound’s action can affect the availability of Gs-protein for interaction with other G-protein-coupled receptors .
Safety and Hazards
Future Directions
Tiotidine has been found to behave as an inverse agonist, which is a new finding as it was previously described as an H2 antagonist . This finding not only shows that this compound is an H2 inverse agonist in U-937 cells but also provides experimental support for the cubic ternary complex model . This could open up new directions for research into the behavior of this compound and its potential uses.
Biochemical Analysis
Biochemical Properties
Tiotidine plays a significant role in biochemical reactions by acting as an inverse agonist at the histamine H2 receptor. This receptor is a G-protein-coupled receptor that is involved in the regulation of gastric acid secretion. This compound binds with high affinity to an inactive form of the receptor, leading to a decrease in basal cyclic adenosine monophosphate (cAMP) levels . This interaction is crucial as it helps in understanding the dual behavior of this compound, which can act both as an antagonist and an inverse agonist depending on the context .
Cellular Effects
This compound has been observed to influence various cellular processes, particularly in U-937 cells, a human histiocytic lymphoma cell line. It leads to a dose-dependent decrease in basal cAMP levels, which indicates its role in modulating cell signaling pathways . Additionally, this compound’s interaction with the histamine H2 receptor affects gene expression and cellular metabolism, further highlighting its impact on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the histamine H2 receptor, where it acts as an inverse agonist. This binding interaction leads to the inhibition of the receptor’s activity, resulting in a decrease in cAMP levels . The compound’s ability to bind with high affinity to an inactive form of the receptor supports the cubic ternary complex model, which explains the receptor’s dual behavior in the presence of different ligands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has been shown to maintain its inhibitory effect on the histamine H2 receptor over extended periods, indicating its stability in in vitro studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in a more pronounced inhibition of gastric acid secretion . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of gastric acid secretion. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its therapeutic potential and effects on metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function . Understanding these transport mechanisms is essential for optimizing this compound’s therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. This localization is important for its activity and function, as it ensures that this compound interacts with its target receptors and other biomolecules in the appropriate cellular context .
properties
IUPAC Name |
1-cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-methylguanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N8S2/c1-14-9(16-6-11)15-2-3-19-4-7-5-20-10(17-7)18-8(12)13/h5H,2-4H2,1H3,(H2,14,15,16)(H4,12,13,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDXVAXDYKBWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NCCSCC1=CSC(=N1)N=C(N)N)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046341 | |
Record name | Tiotidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69014-14-8 | |
Record name | Tiotidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69014-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiotidine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069014148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiotidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIOTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZU9AIZ69M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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